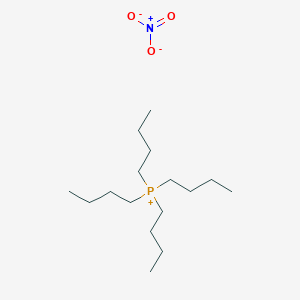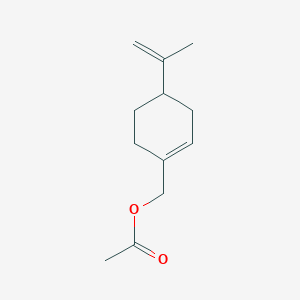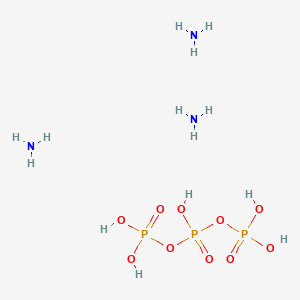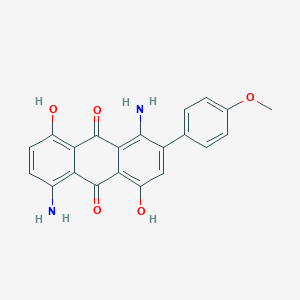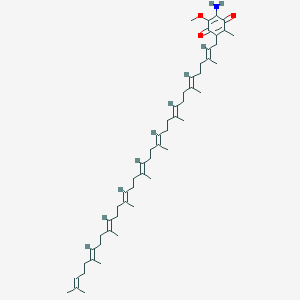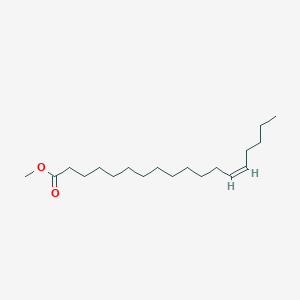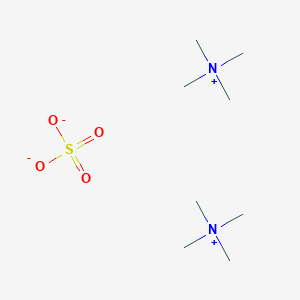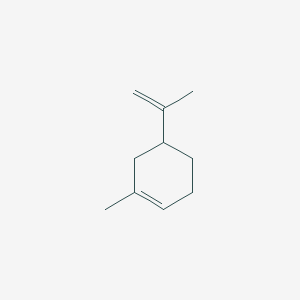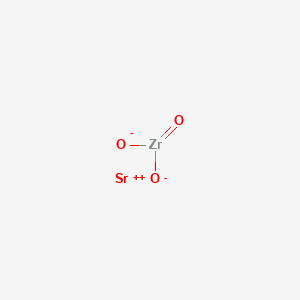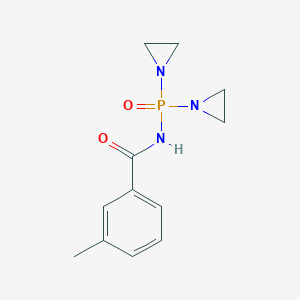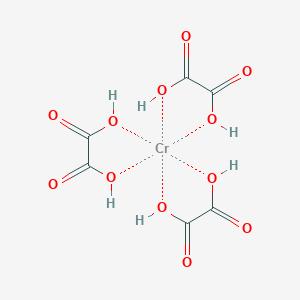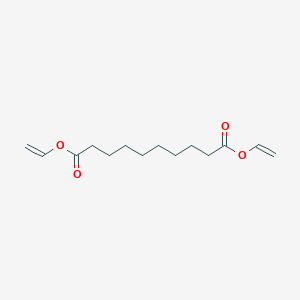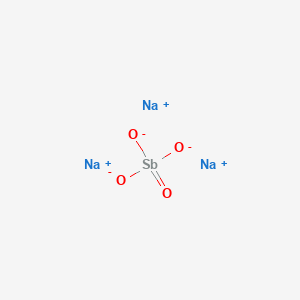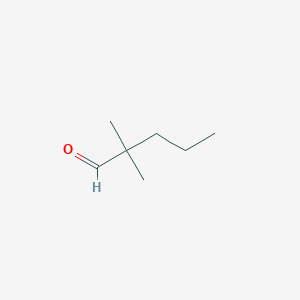
Neodymium-145
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-145 is a radioactive isotope of neodymium, a rare earth element. It has a half-life of 143 days and decays through beta emission. Neodymium-145 is used in scientific research for various applications, including radiography, tracer studies, and nuclear medicine.
Mécanisme D'action
Neodymium-145 decays through beta emission, which involves the emission of high-energy electrons. The emitted electrons can penetrate tissues and interact with biological molecules, leading to the formation of free radicals and other reactive species. These reactive species can cause damage to cellular components, such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of neodymium-145 depend on the specific application and the dose used. In tracer studies, neodymium-145 can be used to investigate the metabolism of various compounds, including carbohydrates, amino acids, and lipids. In nuclear medicine, neodymium-145 can be used for imaging and diagnostic purposes, such as the detection of tumors and the evaluation of organ function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using neodymium-145 in lab experiments is its relatively long half-life, which allows for extended studies without the need for frequent isotope replenishment. Another advantage is its high specific activity, which allows for the detection of low levels of neodymium-145 in biological samples. However, one limitation is the potential for radiation damage to biological samples, which can affect the accuracy and reliability of experimental results.
Orientations Futures
Neodymium-145 has various potential future directions in scientific research. One future direction is the development of new radiotracers for imaging and diagnostic purposes, such as the detection of specific biomolecules or disease states. Another future direction is the investigation of the biological effects of neodymium-145 at the cellular and molecular level, which can provide insights into the mechanisms of radiation damage and potential therapeutic strategies.
Méthodes De Synthèse
Neodymium-145 can be synthesized through the neutron activation of stable neodymium-144. The process involves bombarding neodymium-144 with neutrons, which leads to the formation of neodymium-145. The resulting neodymium-145 is purified using various chemical separation techniques.
Applications De Recherche Scientifique
Neodymium-145 has various applications in scientific research. It is used as a radiotracer in biological studies, such as the investigation of metabolic pathways and the study of protein and nucleic acid synthesis. Neodymium-145 is also used in nuclear medicine for imaging and diagnostic purposes.
Propriétés
Numéro CAS |
14336-84-6 |
|---|---|
Nom du produit |
Neodymium-145 |
Formule moléculaire |
Nd |
Poids moléculaire |
144.91258 g/mol |
Nom IUPAC |
neodymium-145 |
InChI |
InChI=1S/Nd/i1+1 |
Clé InChI |
QEFYFXOXNSNQGX-OUBTZVSYSA-N |
SMILES isomérique |
[145Nd] |
SMILES |
[Nd] |
SMILES canonique |
[Nd] |
Synonymes |
145Nd isotope Nd-145 isotope Neodymium-145 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



